N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
Description
N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is a structurally complex molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 4-position with a 4-phenylpiperazine moiety and at the 1-position with an ethyl linker bearing an adamantane-1-carboxamide group. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or receptor modulation due to its ability to mimic purine bases .
Properties
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N7O/c36-27(28-15-20-12-21(16-28)14-22(13-20)17-28)29-6-7-35-26-24(18-32-35)25(30-19-31-26)34-10-8-33(9-11-34)23-4-2-1-3-5-23/h1-5,18-22H,6-17H2,(H,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWYAINYKIRPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity. This inhibition is achieved through a mixed-type mechanism, involving both competitive and non-competitive inhibition
Result of Action
The result of the compound’s action is an increase in cholinergic transmission, due to the increased persistence of acetylcholine in the synaptic cleft. This can lead to various effects at the molecular and cellular levels, depending on the specific roles of the affected cholinergic neurons. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate some of the cognitive symptoms of the disease, as cholinergic deficits are a key feature of this condition.
Biochemical Analysis
Biochemical Properties
The compound (1s,3s)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide has been studied as a potential acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and inhibitors of this enzyme have been used in the treatment of conditions like Alzheimer’s disease. The compound interacts with acetylcholinesterase, potentially inhibiting its activity and thereby influencing biochemical reactions.
Cellular Effects
In terms of cellular effects, (1s,3s)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide’s role as an acetylcholinesterase inhibitor suggests it could influence cell signaling pathways and gene expression. By inhibiting acetylcholinesterase, the compound could potentially increase the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby influencing neuronal signaling.
Molecular Mechanism
The molecular mechanism of action of (1s,3s)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide involves binding to the active site of acetylcholinesterase, inhibiting the enzyme’s activity. This inhibition could lead to changes in gene expression related to acetylcholine signaling.
Biological Activity
N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide (referred to as the compound hereafter) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound features a complex structure comprising several key components:
- Adamantane moiety : A hydrocarbon structure that contributes to the compound's lipophilicity.
- Pyrazolo[3,4-d]pyrimidine core : Known for its interactions with various biological targets.
- Piperazine ring : Enhances binding affinity to specific receptors.
These structural elements combine to create a unique pharmacophore that may exhibit diverse biological activities.
The compound primarily interacts with specific enzymes and receptors in the body. Notably, it has been shown to:
- Inhibit Acetylcholinesterase (AChE) : This enzyme is crucial for the hydrolysis of acetylcholine in the brain. By inhibiting AChE, the compound potentially increases acetylcholine levels, which may alleviate symptoms associated with Alzheimer’s disease .
Table 1: Summary of Biological Activities
Neuropharmacological Studies
Research indicates that compounds with similar structures to the one have shown promise in treating neurological disorders. For instance, studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can enhance cognitive function by modulating neurotransmitter systems .
In vitro studies have reported that the compound exhibits significant AChE inhibitory activity with an IC50 value indicative of its potential efficacy in increasing cognitive function .
Anticancer Properties
The compound's anticancer properties have been explored through various studies. For example:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of intrinsic apoptotic pathways .
Case Studies
A notable case study involved testing the compound against human breast cancer T47D cells, where it exhibited an IC50 value of 27.3 μM, indicating substantial cytotoxicity against these cells . Another study highlighted its effectiveness against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized against related derivatives (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Substituent Effects on Pharmacokinetics :
- The 4-fluorophenyl group in the compound from introduces electron-withdrawing effects, likely enhancing metabolic stability compared to the target compound’s phenylpiperazine.
- The azepan-1-yl derivative replaces phenylpiperazine with a 7-membered ring, reducing aromatic interactions but increasing flexibility, which may alter receptor binding kinetics.
Impact of Linker and Functional Groups: The ethoxyethoxyethyl chain in compound 2u significantly improves aqueous solubility compared to the adamantane carboxamide in the target compound, which prioritizes lipophilicity for CNS penetration. Thioether linkages (e.g., in 2u, 2v, 2w ) enable covalent or polar interactions with biological targets, contrasting with the non-covalent binding mode expected from the adamantane carboxamide.
Synthetic Accessibility :
- Yields for compounds with extended side chains (e.g., 2u: 71%, 2v: 39% ) suggest steric or electronic challenges in introducing bulky groups like adamantane. The target compound’s synthesis efficiency remains unconfirmed but may face similar hurdles.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step pathways:
- Step 1 : Adamantane-1-carboxylic acid is activated (e.g., via CDI or HATU) and coupled with a primary amine to form the carboxamide core.
- Step 2 : The pyrazolo[3,4-d]pyrimidine core is synthesized using a cyclocondensation reaction between aminopyrazoles and nitriles, followed by substitution with 4-phenylpiperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Optimization : Reaction efficiency depends on temperature control (70–100°C), stoichiometric ratios (1:1.2 for amine coupling), and catalyst use (e.g., Pd for cross-coupling steps). Purification via column chromatography with gradients of methanol/dichloromethane improves yield .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming regiochemistry of the pyrazolo[3,4-d]pyrimidine ring and adamantane substitution patterns. For example, the downfield shift of the pyrimidine C-H proton (~8.5–9.0 ppm) confirms successful substitution .
- LC-MS : Validates molecular weight and purity (>95% by HPLC). High-resolution mass spectrometry (HRMS) resolves isotopic patterns for adamantane-containing fragments .
- X-ray crystallography : Resolves stereochemical ambiguities in the adamantane and piperazine moieties, as demonstrated in structurally related adamantane derivatives .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to dopamine receptors (e.g., D3R)?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions between the adamantane-carboxamide core and D3R’s hydrophobic binding pocket. The phenylpiperazine group likely engages in π-π stacking with receptor residues (e.g., Phe346) .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to assess hydrogen bonding (e.g., between the carboxamide oxygen and Ser192) and conformational flexibility .
- QSAR models : Train models on analogs (e.g., from ) to correlate substituent effects (e.g., electron-withdrawing groups on phenylpiperazine) with Ki values .
Q. What strategies resolve discrepancies in biological activity data across different in vitro and in vivo models?
- Methodological Answer :
- Receptor selectivity profiling : Perform radioligand binding assays (e.g., against D2R, D3R, 5-HT1A) to identify off-target effects. For example, 4-phenylpiperazine derivatives often exhibit cross-reactivity with α1-adrenergic receptors, requiring functional assays (e.g., cAMP inhibition) to confirm target specificity .
- Pharmacokinetic adjustments : Address poor bioavailability (common in adamantane derivatives) via formulation optimization (e.g., PEGylation or lipid nanoparticles) or structural modifications (e.g., introducing polar groups to enhance solubility) .
- Species-specific differences : Use humanized receptor models or primary cell lines to mitigate variability from rodent assays .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the metabolic stability of adamantane-containing compounds?
- Methodological Answer :
- In vitro microsomal assays : Compare human vs. rat liver microsomes to identify species-specific CYP450 metabolism. Adamantane’s rigidity often reduces oxidation rates, but piperazine N-dealkylation can vary significantly .
- Isotope labeling : Track metabolic pathways using 14C-labeled adamantane to quantify major metabolites (e.g., hydroxylated derivatives) via LC-MS/MS .
- Structural analogs : Test derivatives with fluorinated adamantane or piperazine substituents to block metabolic hotspots, as shown in for improved stability .
Methodological Innovation
Q. What advanced reaction design approaches can accelerate the synthesis of structurally related analogs?
- Methodological Answer :
- Retrosynthetic AI platforms : Tools like IBM RXN for Chemistry propose alternative routes (e.g., using Ugi reactions for carboxamide formation) .
- Flow chemistry : Enhances reproducibility for high-temperature steps (e.g., pyrimidine cyclization) with precise residence time control .
- Parallel synthesis : Utilize combinatorial libraries of piperazine and pyrazolo[3,4-d]pyrimidine fragments to rapidly generate analogs for SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
